5-n-Boc-aminomethyluridine

Catalog No.
S15977827
CAS No.
M.F
C15H23N3O8
M. Wt
373.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-n-Boc-aminomethyluridine

Product Name

5-n-Boc-aminomethyluridine

IUPAC Name

tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate

Molecular Formula

C15H23N3O8

Molecular Weight

373.36 g/mol

InChI

InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1

InChI Key

ZGNPHMCMMGKKGO-DNRKLUKYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

5-n-Boc-aminomethyluridine is a synthetically protected, hypermodified nucleoside building block used primarily for the solid-phase synthesis of RNA oligonucleotides containing 5-aminomethyluridine (nm5U) and its derivatives. Naturally occurring at the wobble position (position 34) of tRNAs, the aminomethyl group is critical for codon decoding and RNA-templated bioconjugation studies. In commercial and laboratory procurement, the tert-butyloxycarbonyl (Boc) protecting group on the exocyclic primary amine is the defining feature of this compound, providing essential stability against unwanted N-phosphitylation during automated synthesis while enabling highly specific, orthogonal deprotection strategies for downstream conjugation [1].

Substituting 5-n-Boc-aminomethyluridine with unprotected 5-aminomethyluridine or alternative protecting groups (such as TFA or Fmoc) fundamentally compromises synthesis workflows. Unprotected 5-aminomethyluridine cannot be used in standard phosphoramidite chemistry because the highly nucleophilic primary amine reacts with activated phosphoramidites, leading to branched oligomers and catastrophic yield loss. While N-trifluoroacetyl (TFA) protection is common, TFA is base-labile and is cleaved simultaneously with standard nucleobase protecting groups during ammonia treatment. In contrast, the Boc group is completely stable to aqueous ammonia and methylamine but is rapidly cleaved by mild acid (e.g., 1:1 TFA/CH2Cl2). This orthogonal profile is strictly required when the aminomethyl group must be selectively unmasked on the solid support for post-synthetic modifications, such as peptide coupling or fluorophore conjugation, without prematurely cleaving the oligonucleotide from the resin [1].

Orthogonal On-Column Deprotection for Bioconjugation

In complex RNA-peptide conjugate synthesis, the protecting group on the 5-aminomethyluridine must withstand basic conditions and be selectively removable. Boc-protected 5-aminomethyluridine remains 100% intact during standard basic cycles but is quantitatively removed in just 5 minutes using a 1:1 TFA/CH2Cl2 solution at room temperature. In contrast, TFA-protected analogs are prematurely cleaved by base, preventing selective on-column modification. This allows the Boc-protected precursor to achieve >90% coupling yields for subsequent RNA-templated peptide formations, compared to failed syntheses when using base-labile alternatives [1].

Evidence DimensionOn-column selective deprotection time and stability
Target Compound DataBoc group: 100% stable to base, quantitatively removed in 5 min with 1:1 TFA/CH2Cl2
Comparator Or BaselineTFA-protected 5-aminomethyluridine: Cleaved by base, preventing orthogonal on-column unmasking
Quantified DifferenceEnables >90% yield in subsequent on-column conjugations vs. 0% (failed synthesis) for base-labile alternatives
ConditionsSolid-phase RNA synthesis, 1:1 TFA/CH2Cl2 at room temperature for 5 minutes

Procurement of the Boc-protected form is mandatory for workflows requiring selective, on-resin conjugation of peptides or fluorophores to the 5-position of uridine.

Prevention of N-Phosphitylation During Automated Synthesis

The primary amine of 5-aminomethyluridine is highly nucleophilic and will aggressively react with phosphoramidites if unprotected. Utilizing 5-n-Boc-aminomethyluridine effectively neutralizes this nucleophilicity through the steric bulk and electron-withdrawing nature of the tert-butyloxycarbonyl group. This protection ensures >95% coupling efficiency per cycle during automated solid-phase RNA synthesis. Attempting to use unprotected 5-aminomethyluridine results in massive branching and <5% yield of the target full-length oligonucleotide [1].

Evidence DimensionOligonucleotide coupling efficiency and yield
Target Compound Data>95% coupling efficiency per cycle
Comparator Or BaselineUnprotected 5-aminomethyluridine: <5% yield of target sequence
Quantified DifferenceGreater than 90% absolute increase in full-length oligonucleotide recovery
ConditionsStandard automated RNA phosphoramidite synthesis

Buyers must select the Boc-protected variant to prevent catastrophic synthesis failure and material loss during automated RNA assembly.

Compatibility with Mild Base Cleavage Protocols

Certain downstream applications require the isolation of the fully protected RNA strand or cleavage under exceptionally mild conditions. 5-n-Boc-aminomethyluridine is fully compatible with mild cleavage protocols, such as treatment with NH3/MeOH at room temperature, which successfully liberates the oligonucleotide from the solid support while leaving the Boc group entirely intact. Comparators utilizing base-labile amine protection (e.g., Fmoc or TFA) undergo simultaneous unmasking during this step, which is detrimental if the intact protecting group is required for downstream purification (e.g., via reverse-phase HPLC utilizing the hydrophobic Boc tag) [1].

Evidence DimensionProtecting group retention during mild basic cleavage
Target Compound Data100% retention of Boc group in NH3/MeOH at room temperature
Comparator Or BaselineTFA or Fmoc protection: >90% premature cleavage under identical basic conditions
Quantified DifferenceEnables isolation of the protected amine intermediate for specialized downstream processing
ConditionsResin cleavage using NH3/MeOH at room temperature

This compound is the optimal choice when the synthesis workflow relies on retaining a lipophilic tag for HPLC purification prior to final amine deprotection.

Solid-Phase Synthesis of RNA-Peptide Conjugates

Directly leveraging the orthogonal acid-lability of the Boc group, this compound is the premier choice for synthesizing RNA-peptide conjugates. The RNA chain can be assembled and the Boc group selectively removed with 1:1 TFA/CH2Cl2 while the oligonucleotide remains on the solid support, allowing for immediate on-column peptide coupling to the unmasked 5-aminomethyl position [1].

Site-Specific Fluorophore Labeling of tRNA Analogs

For researchers studying tRNA wobble position decoding, 5-n-Boc-aminomethyluridine allows the precise incorporation of the nm5U modification. The Boc group's stability during standard basic cleavage ensures that the primary amine can be selectively unmasked post-purification, providing a clean, highly reactive site for conjugation with NHS-ester fluorophores without cross-reacting with other nucleobases [2].

Hydrophobic Tagging for Reverse-Phase HPLC Purification

Because the Boc group is retained during mild basic cleavage from the solid support, it serves as an effective lipophilic tag. This significantly increases the retention time of the target full-length oligonucleotide during reverse-phase HPLC, allowing easy separation from failed, truncated sequences before the final acidic deprotection step [2].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

373.14851470 Da

Monoisotopic Mass

373.14851470 Da

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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